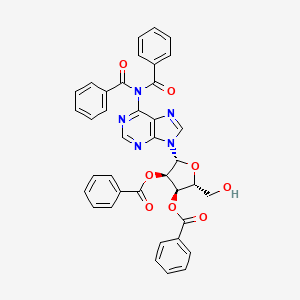

![molecular formula C12H9ClN4S B1354275 (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine CAS No. 871266-80-7](/img/structure/B1354275.png)

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

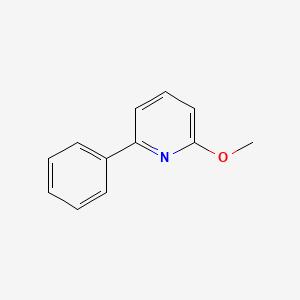

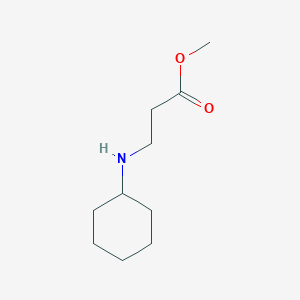

“(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” is a chemical compound with the molecular formula C12H9ClN4S . It has an average mass of 276.745 Da and a monoisotopic mass of 276.023651 Da .

Molecular Structure Analysis

The molecular structure of “(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” consists of a thiazolo[5,4-d]pyrimidin-2-yl group attached to a p-tolyl-amine group . The InChI representation of the molecule isInChI=1S/C12H9ClN4S/c1-7-2-4-8 (5-3-7)16-12-17-9-10 (13)14-6-15-11 (9)18-12/h2-6H,1H3, (H,16,17) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.75 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 78.9 Ų . The compound has a complexity of 285 .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

A single-step synthesis process has been developed to prepare 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates. This reaction accommodates a variety of functionalized isothiocyanates and proceeds in good to excellent yields. The synthesized intermediates are further reacted with alkyl or arylamine nucleophiles to afford differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines, showcasing the compound's utility in creating novel organic molecules (Liu, Patch, Schubert, & Player, 2005).

Antimicrobial and Antifungal Activities

Novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazole derivatives containing new fused ring pyrimidines or imidazoles, have been synthesized using eco-friendly techniques like microwave irradiation. These compounds, derived from a key synthon involving a related chemical structure, were evaluated for their in vitro antimicrobial potentialities and antioxidant activities. Some of these compounds showed promising antimicrobial and antifungal activities, suggesting the potential of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine derivatives in developing new antimicrobial agents (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Antiproliferative Evaluation

Derivatives of 7-Chlorothiazolo[5,4-d]pyrimidin-2-yl compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and showed activity against human breast cancer (MCF-7) cells, indicating the potential of these compounds in cancer research (Atapour-Mashhad et al., 2017).

Fluorescence Characteristics

The fluorescence characteristics of derivatives related to the thiazolo[5,4-d]pyrimidine system have been studied, revealing potential applications in materials science and sensor development. For example, derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine exhibited strong fluorescence intensity, indicating the utility of these compounds in developing new fluorescent materials (Ebrahimpour et al., 2017).

Propriétés

IUPAC Name |

7-chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXOZVKBZZJUHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(S2)N=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469397 |

Source

|

| Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine | |

CAS RN |

871266-80-7 |

Source

|

| Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)